Product packaging for 1,1,1-Trifluoropentane(Cat. No.:CAS No. 406-82-6)

1,1,1-Trifluoropentane

Cat. No.: B1361525
CAS No.: 406-82-6
M. Wt: 126.12 g/mol
InChI Key: GENRYAJRHIWOJI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropentane (CAS 406-82-6) is a high-purity fluorinated alkane with the molecular formula C5H9F3 and a PubChem CID of 228005 (https://pubchem.ncbi.nlm.nih.gov/compound/1 1 1-Trifluoropentane). This compound is supplied as a premium building block for synthetic organic chemistry, meeting stringent quality standards with a purity exceeding 99%, as confirmed by advanced analytical techniques including GC-MS, HPLC, and NMR (https://synhet.com/products/CAS-406-82-6). Its primary research value lies in its application as a versatile pharmaceutical intermediate and a critical reagent in the development of active pharmaceutical ingredients (APIs), where the introduction of the trifluoromethyl group can significantly alter the metabolic stability, bioavailability, and binding affinity of lead compounds (https://synhet.com/products/CAS-406-82-6). The molecule's structure, characterized by a terminal 1,1,1-trifluoro moiety attached to a pentyl chain (SMILE: FC(F)(F)CCCC), makes it a valuable synthon in medicinal chemistry for creating analogs and probing structure-activity relationships. Beyond pharmaceuticals, it serves as a fine chemical and intermediate in the synthesis of specialized compounds for agrochemicals (pesticide intermediates) and dye manufacturing (https://synhet.com/products/CAS-406-82-6). The mechanism of action in synthetic pathways often involves the molecule acting as a fluorinated counterpart to pentane, where the strong electron-withdrawing nature of the -CF3 group influences the electronic properties and lipophilicity of the final molecule, thereby enabling unique reaction pathways and enhancing the performance characteristics of target molecules in biotechnology and materials science research. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. A comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available to support your research and development workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F3 B1361525 1,1,1-Trifluoropentane CAS No. 406-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3/c1-2-3-4-5(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRYAJRHIWOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281148
Record name 1,1,1-Trifluoropentane
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URL https://comptox.epa.gov/dashboard/DTXSID30281148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-82-6
Record name 1,1,1-Trifluoropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Trifluoropentane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20544
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUOROPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5J74R3RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Methodologies for 1,1,1 Trifluoropentane

Direct Synthetic Routes

The direct synthesis of 1,1,1-trifluoropentane from non-fluorinated precursors is a cornerstone of organofluorine chemistry. One of the most effective methods involves the direct fluorination of carboxylic acids, a process that replaces the carboxyl group with a trifluoromethyl group in a single transformative step.

One-Step Fluorination Reactions Utilizing Specific Reagents

The conversion of a carboxylic acid to a trifluoromethyl group is a powerful transformation that imparts unique chemical and physical properties to the target molecule. This is typically achieved using potent fluorinating agents capable of replacing oxygen atoms with fluorine.

C₄H₉COOH + 2SF₄ → C₄H₉CF₃ + 2SOF₂ + HF

This reaction effectively converts the pentanoic acid structure into the desired this compound. Sulfur tetrafluoride is a highly effective reagent for this type of deoxofluorination, though it is a toxic gas that requires specialized handling procedures. wikipedia.org The reaction typically proceeds by first forming an acyl fluoride (B91410) intermediate, which is then further fluorinated to the trifluoromethyl compound. wikipedia.org

Table 1: Reactants and Products in the Synthesis of this compound

Compound NameMolecular FormulaRole in Reaction
Valeric AcidC₅H₁₀O₂Starting Material
Sulfur TetrafluorideSF₄Fluorinating Reagent
This compoundC₅H₉F₃Main Product
Thionyl FluorideSOF₂Byproduct
Hydrogen FluorideHFByproduct

To improve the efficiency and safety of the fluorination of carboxylic acids with sulfur tetrafluoride, several methodological refinements have been developed. One significant enhancement is the use of a catalyst, such as anhydrous hydrogen fluoride (HF). wikipedia.org Hydrogen fluoride can act as a solvent and an activator for the sulfur tetrafluoride, increasing its reactivity and often leading to higher yields and shorter reaction times. The mechanism of activation is believed to involve the formation of a more electrophilic fluorinating species, SF₃⁺, through the equilibrium: wikipedia.org

SF₄ + HF ⇌ SF₃⁺ + HF₂⁻

This activated species is more effective at carrying out the fluorination of the carboxylic acid.

Another significant advancement in reaction methodology is the adoption of continuous flow synthesis. flinders.edu.au This technique offers several advantages over traditional batch processing, particularly when dealing with hazardous reagents like sulfur tetrafluoride. In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor, which allows for better control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to improved yields and selectivity, as well as significantly enhanced safety by minimizing the amount of hazardous material present at any given time. flinders.edu.au The use of in-line analytical techniques can also be integrated into a flow system to allow for real-time monitoring and optimization of the reaction. nih.gov

Table 2: Comparison of Synthesis Methodologies

MethodologyKey FeaturesAdvantages
Batch ReactionReactants are mixed in a single vessel.Simpler setup for small-scale synthesis.
Batch Reaction with HF CatalystAddition of hydrogen fluoride to the reaction mixture.Increased reaction rate and yield. wikipedia.org
Continuous Flow SynthesisReactants are continuously pumped through a reactor.Enhanced safety, better process control, potential for higher throughput. flinders.edu.aunih.gov

Analytical Techniques for the Characterization of Synthetic Products

Following the synthesis of this compound, it is crucial to employ robust analytical techniques to verify the identity and purity of the product, as well as to quantify any byproducts or unreacted starting materials.

Application of Gas Chromatography for Complex Mixture Separation and Quantification

Gas chromatography (GC) is an indispensable analytical tool for the analysis of volatile compounds such as this compound and the potential impurities in the reaction mixture. nih.gov This technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

The crude product from the fluorination of valeric acid can be a complex mixture containing the desired this compound, unreacted valeric acid, partially fluorinated intermediates, and potential byproducts such as tetrafluoroalkyl ethers, which can arise from side reactions. wikipedia.org A gas chromatograph, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (GC-FID) for accurate quantification, can effectively separate these components.

The choice of the GC column is critical for achieving good separation. A column with a non-polar stationary phase, such as one based on polydimethylsiloxane, is often suitable for the analysis of relatively non-polar analytes like fluorinated alkanes. researchgate.net The temperature program of the GC oven is optimized to ensure that all components are volatilized and travel through the column at different rates, leading to their separation.

For quantitative analysis, a known amount of an internal standard can be added to the sample before injection into the GC. By comparing the peak area of the analyte to that of the internal standard, the concentration of this compound in the reaction mixture can be accurately determined. researchgate.netnih.gov The response factor of the detector for each compound must be taken into account for precise quantification.

Table 3: Typical Gas Chromatography Parameters for Analysis

ParameterTypical Setting
Column Capillary column with a non-polar stationary phase (e.g., DB-1, HP-5)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Injector Temperature 250 °C
Oven Program Initial temperature of 40-50 °C, ramped to a final temperature of 200-250 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 250-300 °C

By utilizing these synthetic and analytical methodologies, this compound can be efficiently produced and rigorously characterized, ensuring a high-purity product for its intended applications.

Reaction Kinetics and Mechanistic Studies of 1,1,1 Trifluoropentane

Halogenation Reaction Dynamics

The halogenation of alkanes is a well-understood free-radical chain reaction, the selectivity of which is governed by the type of carbon-hydrogen bond being targeted (primary, secondary, or tertiary) and the reactivity of the halogen radical. For 1,1,1-trifluoropentane (CF₃CH₂CH₂CH₂CH₃), there are four distinct positions for hydrogen abstraction (C2, C3, C4, and C5).

Investigating Regioselectivity and Site Specificity in Chlorination Processes

Gas-phase chlorination is known to be a relatively unselective process. The chlorine radical is highly reactive and differentiates less between primary, secondary, and tertiary C-H bonds compared to the bromine radical. However, specific experimental data detailing the product distribution for the monochlorination of this compound, which would allow for the creation of a data table on regioselectivity, could not be located.

Examining Regioselectivity and Site Specificity in Bromination Pathways

Bromination is a more selective process than chlorination. The less reactive bromine radical shows a greater preference for abstracting hydrogens from positions that lead to more stable alkyl radicals (tertiary > secondary > primary). For this compound, this would suggest a preference for abstraction at the C4 and C3 positions over the C2 and C5 positions. Despite this established principle, specific experimental product ratios for the monobromination of this compound are not available in the reviewed literature, precluding the generation of a specific data table.

Analysis of the Deactivating Inductive Effects of Trifluoromethyl Groups on Halogenation

The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This creates a strong inductive effect that deactivates the adjacent C-H bonds, in this case, at the C2 position. This deactivation occurs because the electron-withdrawing nature of the CF₃ group strengthens the C-H bonds at the α-carbon (C2), making them less susceptible to abstraction by halogen radicals. Consequently, the rate of hydrogen abstraction at the C2 position is expected to be significantly lower than at other positions along the carbon chain. While this effect is a cornerstone of physical organic chemistry, quantitative studies that specifically measure the magnitude of this deactivation for this compound in halogenation reactions are not documented in the available resources.

Free Radical Reactions

Exploration of Trifluoromethyl Radical Addition and Hydrogen Abstraction Pathways with this compound in the Gas Phase

The reaction of a trifluoromethyl radical (•CF₃) with an alkane like this compound would proceed via hydrogen abstraction, not addition, as there are no unsaturated bonds in the alkane. The •CF₃ radical would abstract a hydrogen atom from one of the carbon positions (C2, C3, C4, or C5) to form fluoroform (CHF₃) and a pentyl radical. Detailed studies on the gas-phase kinetics of this specific reaction, including the relative rates of abstraction from the different positions, were not found.

Determination of Fundamental Kinetic and Arrhenius Parameters for Radical Attack at Specific Molecular Sites

Fundamental kinetic data, such as rate constants and Arrhenius parameters (pre-exponential factor and activation energy), are crucial for understanding the dynamics of a reaction. Such data allows for the calculation of reaction rates at different temperatures. Unfortunately, a search of the scientific literature did not yield any studies that have determined the Arrhenius parameters for the hydrogen abstraction from the various sites of this compound by trifluoromethyl radicals. Therefore, a data table of these kinetic parameters cannot be constructed.

Advanced Spectroscopic Characterization and Computational Chemical Studies of 1,1,1 Trifluoropentane

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the precise structural elucidation of molecules. For 1,1,1-Trifluoropentane, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environments of magnetically active nuclei, such as ¹H and ¹⁹F. For this compound (CH₃CH₂CH₂CH₂CF₃), a combination of ¹H and ¹⁹F NMR allows for a complete and unambiguous assignment of its chemical structure.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the four different sets of protons in the pentyl chain. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group causes a deshielding effect that decreases with distance, leading to a predictable downfield to upfield chemical shift pattern for the methylene and methyl protons.

The ¹⁹F NMR spectrum offers a simpler view, typically showing a single signal for the three equivalent fluorine atoms of the -CF₃ group. azom.com However, this signal is rich in information due to coupling with the adjacent methylene protons (²JFH). azom.com The multiplicity of this signal will be a triplet, resulting from coupling to the two protons on the neighboring carbon atom.

A comprehensive structural assignment is achieved by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), could further confirm the ¹H-¹³C correlations. The Automated Topology Builder (ATB) and Repository notes that NMR parameters for this compound can be obtained in common deuterated solvents. uq.edu.au

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (ppm, predicted)MultiplicityCoupling
H-5 (-CH ₃)~0.9Triplet³JHH
H-4 (-CH ₂-)~1.4Sextet³JHH
H-3 (-CH ₂-)~1.6Quintet³JHH
H-2 (-CH ₂-)~2.1Triplet of Quartets³JHH, ³JHF

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method yields detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's exact topology. Furthermore, it reveals how molecules pack in the crystal lattice, providing invaluable data on intermolecular interactions such as van der Waals forces and dipole-dipole interactions, which are significant for fluorinated compounds.

Were the data available, it would provide definitive experimental validation for the computationally derived conformational preferences and would be crucial for understanding the condensed-phase behavior of this compound.

Theoretical and Computational Chemistry Approaches

To complement experimental data, theoretical and computational methods are employed to model the behavior of this compound at the molecular level. These approaches provide a deeper understanding of its conformational landscape, electronic properties, and reactivity.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space by simulating the various rotations around its carbon-carbon single bonds. This analysis helps identify the most stable conformers and the energy barriers between them.

A crucial component of MD simulations is the force field, which is a set of parameters that defines the potential energy of the system. The development of an accurate force field is essential for obtaining meaningful simulation results. The Automated Topology Builder (ATB) provides molecular topologies for this compound that are compatible with several widely used force fields, facilitating its study in biomolecular simulations. uq.edu.au

Table 2: Force Fields Compatible with this compound Topology from ATB uq.edu.au

Force FieldType
GROMOS 54A7United-Atom
GROMACSAll-Atom / United-Atom
GROMOS11United-Atom
GROMOS96United-Atom
LAMMPSGeneral-Purpose

These force fields can be used to simulate this compound in various environments, such as in the pure liquid state or in solution, to understand its dynamic behavior and interactions.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of molecules. These methods can be used to calculate a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential.

For this compound, DFT calculations can elucidate how the highly electronegative fluorine atoms influence the electron distribution across the molecule. This information is key to understanding its polarity, dipole moment, and potential sites for chemical reactions. The ATB repository indicates that QM processing for this compound has been performed using DFT at the B3LYP/6-31G* level of theory for energy minimization and Hessian calculations. uq.edu.au Such calculations are fundamental for determining the molecule's equilibrium geometry and vibrational frequencies, which are essential for predicting its reactivity profile.

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be used to interpret and augment experimental data. mdpi.com The prediction of NMR chemical shifts using quantum chemical methods is now a common practice in structural chemistry. nih.gov

For this compound, DFT calculations can be employed to compute the magnetic shielding tensors for the ¹H and ¹⁹F nuclei. These values can then be converted into chemical shifts and compared with experimental spectra to validate both the structural assignment and the computational method. Discrepancies between computed and experimental shifts can highlight subtle conformational or solvent effects. This synergy between computational modeling and experimental spectroscopy provides a more robust and detailed characterization of the molecule than either approach could achieve alone. nih.gov

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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